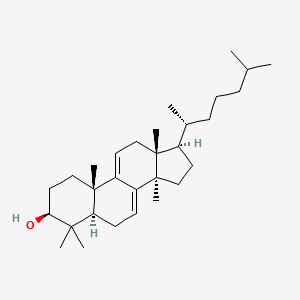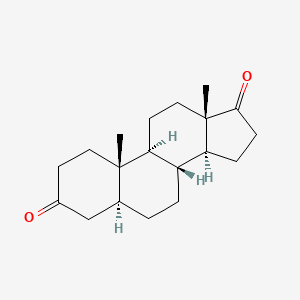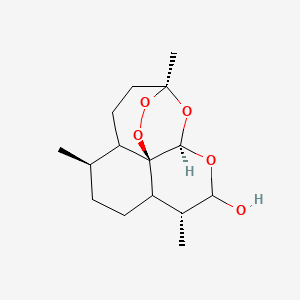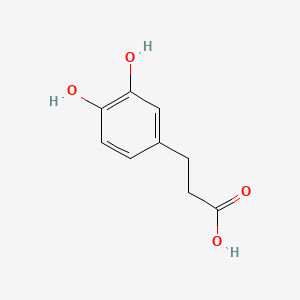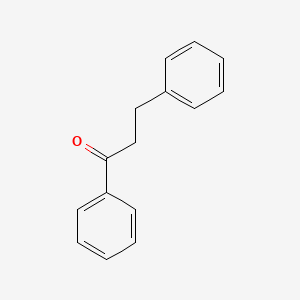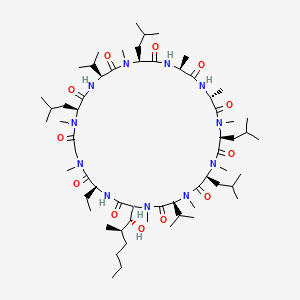
Dimemorfan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is widely used in Japan and is also marketed in Spain and Italy . Dimemorfan was developed by Yamanouchi Pharmaceutical (now Astellas Pharma) and introduced in Japan in 1975 . It is known for its efficacy in suppressing cough without the addictive properties associated with other narcotic antitussives .
Preparation Methods
The preparation of dimemorfan involves several synthetic routes and reaction conditions. One method involves the synthesis of this compound phosphate intermediate 2-(4-methylphenyl)-N-[(cyclohexene-1-yl)ethyl]acetamide, which is prepared by reacting 2-(1-cyclohexenyl)ethylamine with p-methylphenylacetic acid . Another method involves the synthesis of 1-(4-methylbenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline by reducing 1-(4-methylbenzyl)-3,4,5,6,7,8-hexahydroisoquinoline . The final step involves the preparation of this compound phosphate using (9 alpha, 13 alpha, 14 alpha)-3-methylmorphinan-17-formaldehyde as a raw material . These methods are suitable for industrial scale-up production due to their mild reaction conditions and the use of common reagents .
Chemical Reactions Analysis
Dimemorfan undergoes various chemical reactions, including reduction, substitution, and cyclization. For instance, the reduction of 1-(4-methylbenzyl)-3,4,5,6,7,8-hexahydroisoquinoline to 1-(4-methylbenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline involves the use of hydrogenation reagents and Lewis acids . The cyclization reaction to form this compound phosphate involves the use of phosphoric acid . These reactions result in the formation of high-purity this compound phosphate, which is the major product .
Scientific Research Applications
Dimemorfan has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as an antitussive to relieve unproductive dry cough . It has been shown to be equally or slightly more efficacious than dextromethorphan and benproperine phosphate for the control of coughing . Additionally, this compound has neuroprotective properties and is being studied for its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Its pharmacokinetic properties have been investigated in healthy volunteers, showing linear kinetic characteristics and no significant food or sex effects .
Mechanism of Action
Dimemorfan exerts its effects by acting as a potent agonist of the sigma-1 receptor . Unlike dextromethorphan and its active metabolite dextrorphan, this compound does not act significantly as an NMDA receptor antagonist, which reduces its dissociative effects and abuse potential . The sigma-1 receptor is involved in various cellular processes, including modulation of ion channels, regulation of neurotransmitter release, and protection against cellular stress . By targeting this receptor, this compound effectively suppresses cough and provides neuroprotective effects .
Comparison with Similar Compounds
Dimemorfan is similar to other morphinan derivatives such as dextromethorphan, dextrorphan, and levorphanol . it is unique in that it lacks the significant NMDA receptor antagonist activity seen in dextromethorphan and dextrorphan, resulting in fewer dissociative effects and lower abuse potential . Additionally, this compound has a higher affinity for the sigma-1 receptor compared to these compounds, enhancing its efficacy as an antitussive and neuroprotective agent . Other similar compounds include noscapine, codeine, pholcodine, butamirate, pentoxyverine, tipepidine, cloperastine, and levocloperastine .
Properties
CAS No. |
36304-82-2 |
|---|---|
Molecular Formula |
C18H25N |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3/t15-,17+,18+/m1/s1 |
InChI Key |
KBEZZLAAKIIPFK-NJAFHUGGSA-N |
SMILES |
CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
Isomeric SMILES |
CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1 |
Canonical SMILES |
CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
Appearance |
Solid powder |
Key on ui other cas no. |
36309-01-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
36304-84-4 (phosphate salt[1:1]) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Astomin AT 17 d-3-methyl-N-methylmorphinan Dastosin dimemorfan dimemorfan phosphate dimemorfan phosphate (1:1) salt dimemorfan, (9alpha,13alpha,14alpha)-isomer dinemorphan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


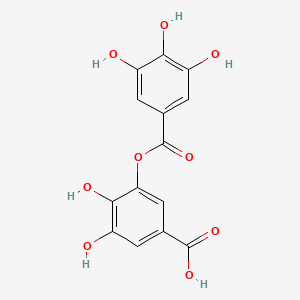
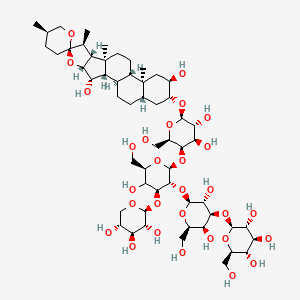
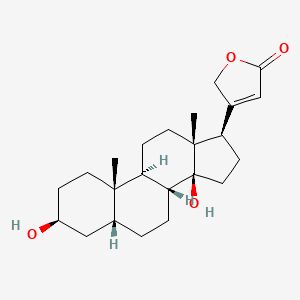
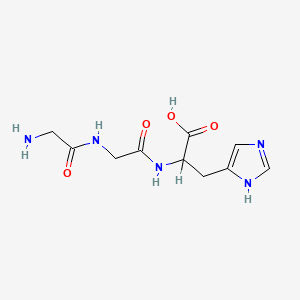
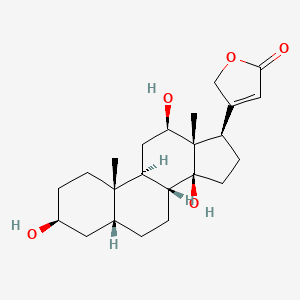
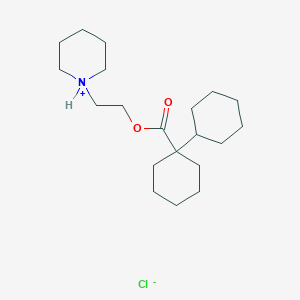
![(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride](/img/structure/B1670579.png)

